

# m-PEG9-phosphonic acid (CAS: 2055016-25-4): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *m-PEG9-phosphonic acid*

Cat. No.: *B609306*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **m-PEG9-phosphonic acid**, a versatile heterobifunctional linker critical in advancing drug delivery, surface modification, and the development of novel bioconjugates. This document details its chemical and physical properties, provides hypothetical yet representative experimental protocols for its synthesis and application, and illustrates key workflows and concepts through diagrams.

## Core Concepts and Applications

**m-PEG9-phosphonic acid** is a molecule featuring a methoxy-terminated polyethylene glycol (PEG) chain of nine ethylene glycol units, which imparts hydrophilicity and biocompatibility.[1] The other terminus is a phosphonic acid group, which serves as a robust anchor to various metal oxide surfaces, including but not limited to iron oxide, titanium dioxide, and aluminum oxide.[2][3] This dual functionality makes it an invaluable tool in a range of scientific disciplines.

Key Applications Include:

- **PROTAC (Proteolysis Targeting Chimera) Development:** The PEG linker component can be incorporated into PROTACs to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.[4][5] The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the resulting PROTAC molecule.[5]

- **Surface Modification of Nanoparticles and Implants:** The phosphonate group strongly binds to metal oxide surfaces, enabling the creation of a hydrophilic and biocompatible PEG layer. [6][7] This surface modification can prevent non-specific protein adsorption, reduce immunogenicity, and improve the stability of nanoparticles in biological media.[7]
- **Drug Delivery and Bioconjugation:** The PEG chain can prolong the circulation half-life of conjugated drugs by reducing renal clearance. The phosphonic acid can be used to anchor these conjugates to inorganic drug carriers.
- **Imaging and Diagnostics:** The ability of the phosphonate group to chelate metal ions allows for the development of contrast agents for imaging techniques like MRI.[6]

## Technical Data

The following table summarizes the key quantitative data for **m-PEG9-phosphonic acid**, compiled from various suppliers and chemical databases.

Property	Value	Citations
CAS Number	2055016-25-4	[1]
Molecular Formula	C19H41O12P	[1]
Molecular Weight	492.5 g/mol	[1]
Appearance	White to off-white solid or viscous oil	
Purity	≥95% to >99%	[1][4]
Solubility	Soluble in water, DMSO, DMF, and chlorinated solvents (e.g., DCM)	[1]
Storage Conditions	-20°C for long-term storage	[1]
<sup>1</sup> H NMR (Predicted)	~3.38 ppm (s, 3H, OCH <sub>3</sub> ), ~3.64 ppm (m, 36H, PEG CH <sub>2</sub> ), ~1.8-2.0 ppm (m, 2H, P-CH <sub>2</sub> ), ~3.8-4.0 ppm (m, 2H, P-CH <sub>2</sub> -CH <sub>2</sub> )	
<sup>31</sup> P NMR (Predicted)	~20-30 ppm (referenced to 85% H <sub>3</sub> PO <sub>4</sub> )	[8][9][10]

## Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and application of **m-PEG9-phosphonic acid**. These protocols are based on established chemical principles and may require optimization for specific experimental contexts.

### Synthesis of m-PEG9-phosphonic acid

The synthesis of **m-PEG9-phosphonic acid** is typically achieved through a two-step process: the formation of a diethyl phosphonate-terminated PEG chain, followed by hydrolysis to the phosphonic acid.

#### Step 1: Synthesis of Diethyl (m-PEG9-ethyl)phosphonate

This step involves a Michaelis-Arbuzov reaction between a mesylated or halogenated m-PEG9 and triethyl phosphite.

- Materials:
  - m-PEG9-mesylate (or m-PEG9-bromide) (1.0 eq)
  - Triethyl phosphite (1.5 eq)
  - Anhydrous Toluene
  - Nitrogen or Argon atmosphere
- Procedure:
  - To a dried round-bottom flask under an inert atmosphere, add m-PEG9-mesylate and anhydrous toluene.
  - Add triethyl phosphite to the solution.
  - Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
  - Once the reaction is complete, cool the mixture to room temperature.
  - Remove the toluene and excess triethyl phosphite under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield diethyl (m-PEG9-ethyl)phosphonate as a clear oil.

## Step 2: Hydrolysis of Diethyl (m-PEG9-ethyl)phosphonate to **m-PEG9-phosphonic acid**

This step converts the diethyl phosphonate ester to the final phosphonic acid. A microwave-assisted hydrolysis is an efficient method.[\[11\]](#)

- Materials:
  - Diethyl (m-PEG9-ethyl)phosphonate (1.0 eq)

- Concentrated Hydrochloric Acid (HCl) (3-4 eq)
- Deionized Water
- Microwave reactor
- Procedure:
  - In a microwave-safe vessel, dissolve diethyl (m-PEG9-ethyl)phosphonate in a solution of concentrated HCl and deionized water.
  - Seal the vessel and place it in the microwave reactor.
  - Heat the reaction mixture to 100-120°C for 30-60 minutes under microwave irradiation.
  - Monitor the reaction for completion by LC-MS or  $^{31}\text{P}$  NMR (disappearance of the phosphonate ester signal and appearance of the phosphonic acid signal).
  - After completion, cool the reaction mixture to room temperature.
  - Remove the water and excess HCl by lyophilization or evaporation under reduced pressure to yield **m-PEG9-phosphonic acid**. The product can be further purified by reverse-phase HPLC if necessary.

## Application Protocol: Surface Modification of Iron Oxide Nanoparticles

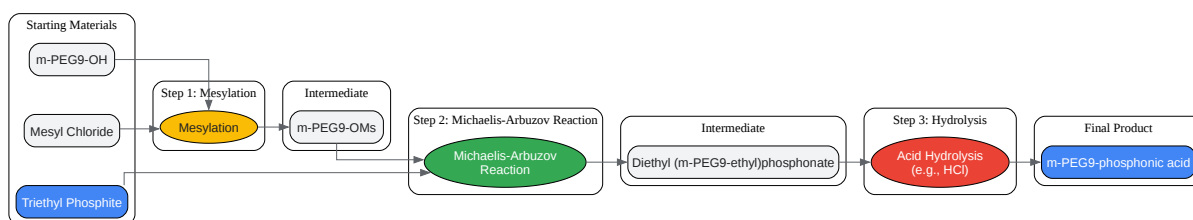
This protocol describes the functionalization of iron oxide nanoparticles (IONPs) with **m-PEG9-phosphonic acid** to create a stable, hydrophilic coating.

- Materials:
  - Oleic acid-capped iron oxide nanoparticles (IONPs) dispersed in a nonpolar solvent (e.g., hexane or toluene)
  - **m-PEG9-phosphonic acid**
  - Tetrahydrofuran (THF)

- Ethanol
- Deionized Water
- Magnetic separator
- Procedure:
  - To a solution of oleic acid-capped IONPs in hexane, add a solution of **m-PEG9-phosphonic acid** in THF. The molar ratio of **m-PEG9-phosphonic acid** to iron should be optimized, but a starting point is a significant excess of the PEG-phosphonic acid.
  - Sonicate the mixture for 30 minutes to facilitate ligand exchange.
  - Stir the mixture at room temperature for 24 hours.
  - Add ethanol to precipitate the now PEGylated, hydrophilic IONPs.
  - Use a magnetic separator to collect the IONPs and discard the supernatant containing the displaced oleic acid and excess PEG linker.
  - Wash the IONPs several times with ethanol and then with deionized water, using the magnetic separator to collect the particles at each step.
  - Finally, resuspend the purified **m-PEG9-phosphonic acid**-coated IONPs in deionized water or a buffer of choice.
  - Characterize the functionalized nanoparticles by dynamic light scattering (DLS) to determine the hydrodynamic size and zeta potential to assess colloidal stability.

## Mandatory Visualizations

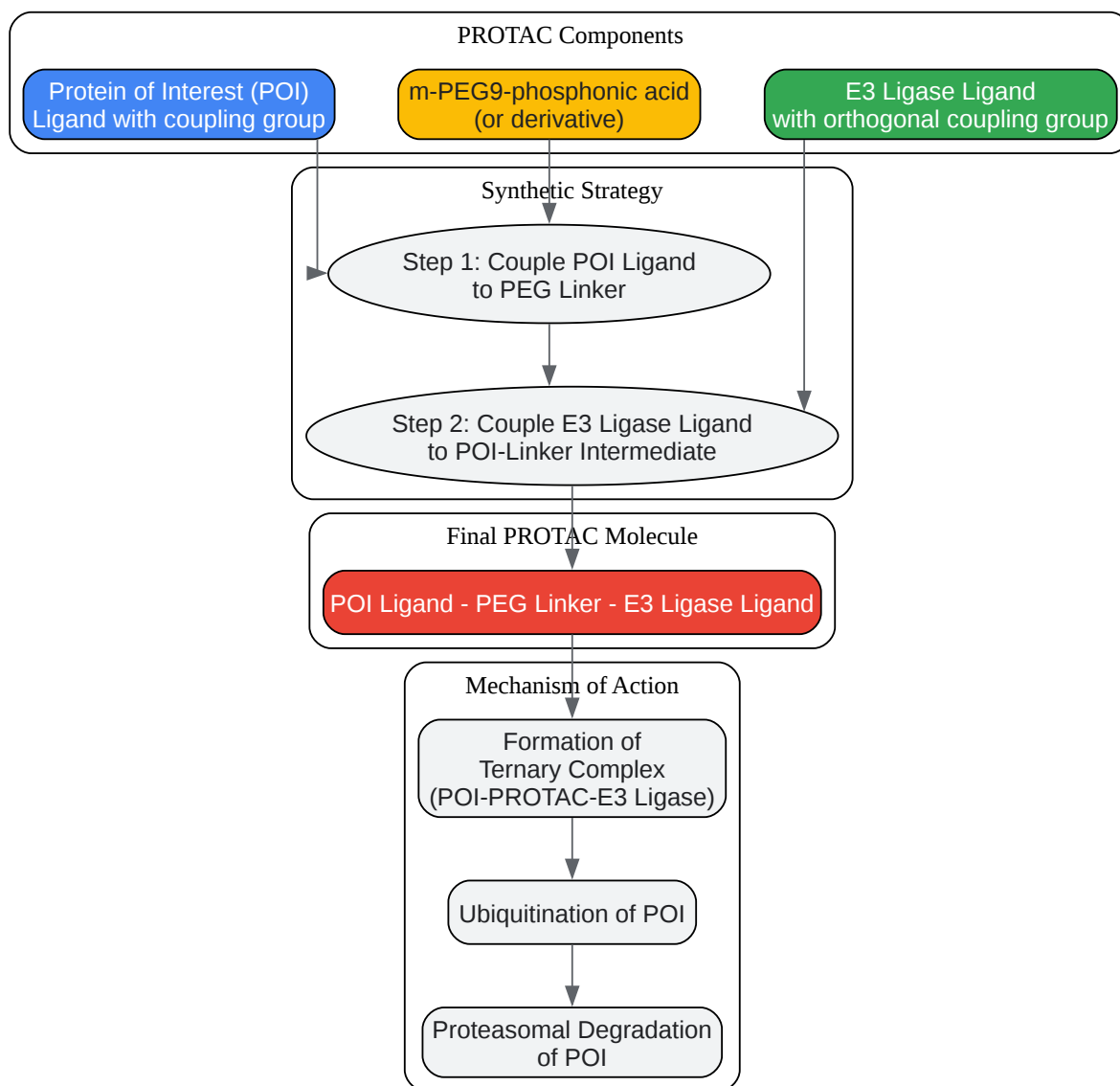
### Synthesis Workflow for m-PEG9-phosphonic acid



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Caption: A logical workflow for the synthesis of **m-PEG9-phosphonic acid**.

## PROTAC Assembly using a PEG-Phosphonate Linker

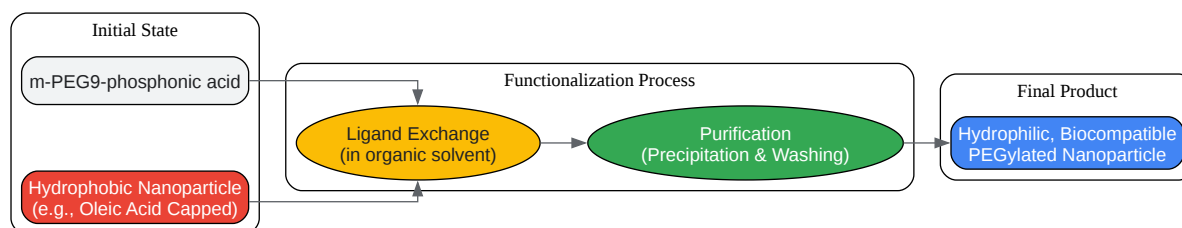


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Caption: A workflow for PROTAC assembly and its mechanism of action.



## Nanoparticle Surface Functionalization Workflow



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Caption: Workflow for nanoparticle surface functionalization.

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## References

- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. <sup>31</sup>P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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